molecular formula C22H16BrFN4O3 B2432773 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1326807-88-8

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide

Numéro de catalogue: B2432773
Numéro CAS: 1326807-88-8
Poids moléculaire: 483.297
Clé InChI: JDMQXJSIPJASMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H16BrFN4O3 and its molecular weight is 483.297. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN4O3/c23-17-6-3-15(4-7-17)21-26-22(31-27-21)16-5-10-20(30)28(12-16)13-19(29)25-11-14-1-8-18(24)9-2-14/h1-10,12H,11,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMQXJSIPJASMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of functional groups such as bromophenyl and oxadiazole rings suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Oxadiazole Ring : Known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
  • Pyridine Derivative : Often associated with neuroprotective properties.
  • Bromophenyl Group : Enhances the reactivity and binding affinity to specific molecular targets.

Antioxidant Activity

Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. For instance, compounds featuring oxadiazoles have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterase Inhibition : Similar compounds have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital in treating neurodegenerative diseases like Alzheimer's. The IC50 values for related oxadiazole derivatives range from 12.8 to 99.2 µM for AChE inhibition .
CompoundAChE IC50 (µM)BChE IC50 (µM)
Derivative 112.853.05
Derivative 299.2>500

Antimicrobial Activity

Compounds with oxadiazole moieties have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Binding Interactions : The compound likely interacts with target enzymes through hydrogen bonds and hydrophobic interactions, altering their activity.
  • Intramolecular Hydrogen Bonding : Studies suggest that intramolecular hydrogen bonds stabilize the planar conformation of the molecule, enhancing its binding efficiency to biological targets .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antioxidant Properties : A study on oxadiazole derivatives demonstrated their ability to reduce oxidative stress markers in vitro, indicating potential therapeutic applications in oxidative stress-related conditions .
  • Neuroprotective Effects : Research has shown that certain oxadiazole derivatives can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in neurodegenerative disease management .
  • Enzyme Inhibition Studies : Various derivatives were tested for their ability to inhibit cholinesterases, revealing structure-activity relationships that highlight the importance of specific functional groups in enhancing inhibitory potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide?

  • Methodology :

  • Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of an amidoxime intermediate with a brominated aryl carboxylic acid derivative under microwave-assisted conditions (reaction time: 30–60 min, 120°C) .
  • Step 2 : Couple the oxadiazole moiety to the pyridinone ring using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) with a boronic acid-functionalized pyridinone precursor .
  • Step 3 : Introduce the N-(4-fluorobenzyl)acetamide group via nucleophilic substitution or amide bond formation, using HATU/DIPEA as coupling agents in DMF .
    • Validation : Monitor reaction progress via TLC and LC-MS. Confirm purity (>95%) by HPLC .

Q. How should researchers characterize this compound’s structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substitution patterns and absence of tautomeric forms. For example, the 4-fluorobenzyl group should show a singlet at δ ~4.5 ppm for the methylene protons .
  • X-ray Crystallography : Resolve crystal structures to verify the oxadiazole-pyridinone conformation and intermolecular interactions (e.g., π-π stacking) .
  • HRMS : Validate molecular formula (e.g., C23_{23}H17_{17}BrFN4_4O3_3) with <2 ppm mass error .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Assay Design :

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Anticancer Potential : Screen in vitro against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC50_{50} determination .
  • Cytotoxicity Controls : Include non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Approach :

  • Dynamic Effects : Investigate rotational barriers in the acetamide group using variable-temperature NMR to rule out conformational exchange .
  • Isomeric Purity : Perform 2D NMR (e.g., NOESY) to confirm the absence of regioisomers from oxadiazole cyclization .
  • Computational Modeling : Compare experimental 1H^1H NMR shifts with DFT-calculated values (e.g., Gaussian 09) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Key Modifications :

  • LogP Adjustment : Introduce hydrophilic groups (e.g., sulfonamide) to reduce LogP from ~3.5 (predicted) to <2.5, enhancing solubility .
  • Metabolic Stability : Replace the 4-fluorobenzyl group with a deuterated analog to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the acetamide as an ester to improve oral bioavailability .

Q. How to analyze structure-activity relationships (SAR) for the oxadiazole and pyridinone moieties?

  • SAR Framework :

  • Oxadiazole Substitution : Compare bromophenyl (current) vs. chlorophenyl or methyl derivatives to assess halogen-dependent bioactivity .
  • Pyridinone Modifications : Replace the 2-oxo group with a thione or amine to evaluate hydrogen-bonding effects on target binding .
  • Fluorine Impact : Replace the 4-fluorobenzyl with non-fluorinated analogs to study fluorine’s role in membrane permeability .

Q. What experimental designs address low reproducibility in biological assays?

  • Solutions :

  • Dose-Response Curves : Use 8-point serial dilutions (0.1–100 µM) with triplicate measurements to minimize variability .
  • Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only controls .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational docking and experimental binding affinity?

  • Troubleshooting :

  • Protein Flexibility : Use molecular dynamics simulations to account for receptor conformational changes not modeled in rigid docking .
  • Solvent Effects : Recalculate binding energies with explicit water molecules (e.g., using MM-PBSA) .
  • Experimental Validation : Perform SPR or ITC to measure binding kinetics directly .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.